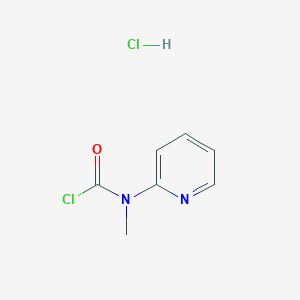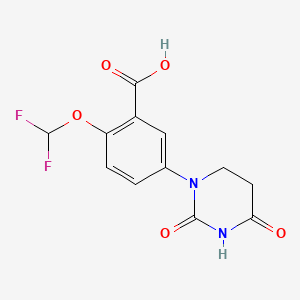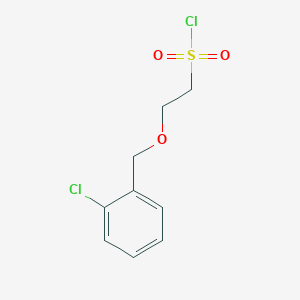
2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H10Cl2O3S and a molecular weight of 269.14 g/mol . This compound is characterized by the presence of a chlorobenzyl group, an ethane-1-sulfonyl chloride group, and an ether linkage. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-chlorobenzyl alcohol with ethane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic acids: Formed by hydrolysis of the sulfonyl chloride group.
科学的研究の応用
2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic synthesis: Used as a reagent for introducing sulfonyl chloride groups into organic molecules.
Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological studies: Used in the modification of biomolecules such as proteins and peptides.
Industrial applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
類似化合物との比較
Similar Compounds
2-((2-Bromobenzyl)oxy)ethane-1-sulfonyl chloride: Similar structure but with a bromine atom instead of chlorine.
2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride: Similar structure but with a fluorine atom instead of chlorine.
2-((2-Methylbenzyl)oxy)ethane-1-sulfonyl chloride: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride lies in its specific reactivity and the ability to introduce the sulfonyl chloride group into organic molecules. The presence of the chlorine atom in the benzyl group also imparts unique electronic and steric properties, making it distinct from other similar compounds .
特性
分子式 |
C9H10Cl2O3S |
|---|---|
分子量 |
269.14 g/mol |
IUPAC名 |
2-[(2-chlorophenyl)methoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O3S/c10-9-4-2-1-3-8(9)7-14-5-6-15(11,12)13/h1-4H,5-7H2 |
InChIキー |
XBZWSYSMAOEBKX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COCCS(=O)(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


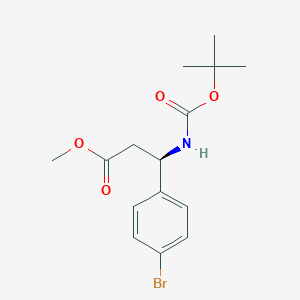
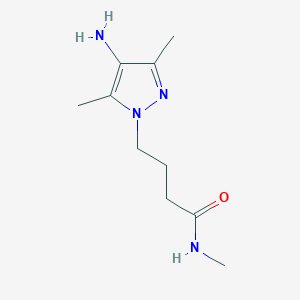
![2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride, Mixture of diastereomers](/img/structure/B13487544.png)
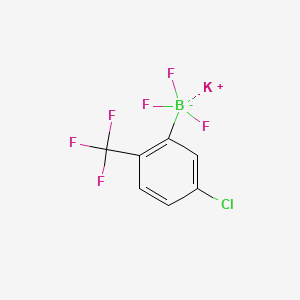
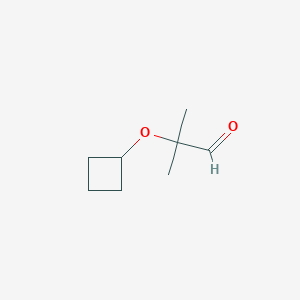
![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13487571.png)
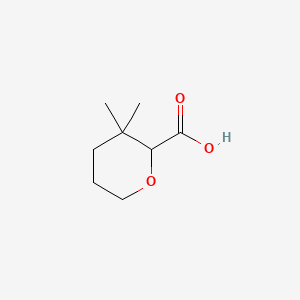
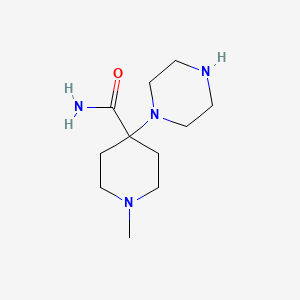
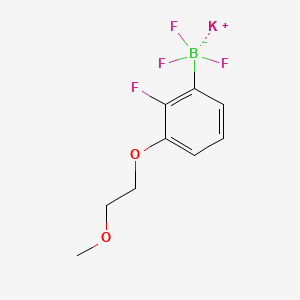
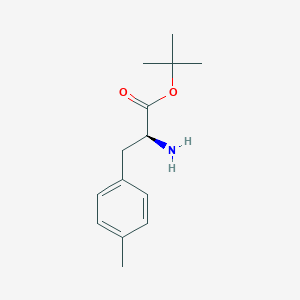
![1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13487610.png)
![(3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13487613.png)
